Bis(2,2,3,3,3-pentafluoropropyl)ether
Description
Contextualization of Bis(2,2,3,3,3-pentafluoropropyl)ether within Contemporary Fluorine Chemistry
This compound, with the chemical formula C6H4F10O, emerges from the extensive research and development in fluorine chemistry. alfa-chemistry.com Its structure, featuring two pentafluoropropyl groups linked by an ether oxygen, places it firmly within the category of highly fluorinated compounds. The presence of the C-F bond, the strongest single bond in organic chemistry, imparts a high degree of chemical and thermal stability to the molecule.
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its close structural analogs. For instance, related fluorinated ethers exhibit low flammability and high density, properties that are characteristic of compounds with a high degree of fluorination. The study of such molecules is driven by the continuous search for new materials that can perform under extreme conditions where conventional hydrocarbon-based compounds fail.
A plausible synthetic route to this compound involves the reaction of 2,2,3,3,3-pentafluoropropan-1-ol with formaldehyde (B43269). fluorine1.ru This method is analogous to the synthesis of other symmetrical fluorinated ethers. The reaction likely proceeds via the formation of a hemiacetal followed by dehydration to yield the ether.
Significance of Highly Fluorinated Organic Compounds in Modern Chemical Science
The importance of highly fluorinated organic compounds in modern chemical science cannot be overstated. The unique properties conferred by fluorine substitution have led to their use in a multitude of high-tech applications. mdpi.com For example, their low surface energy is exploited in the development of hydrophobic and oleophobic coatings, while their high gas solubility is beneficial in biomedical applications such as respiratory therapies.
In the realm of materials science, the thermal stability and chemical resistance of per- and polyfluorinated compounds are critical for creating robust polymers and lubricants. rsc.org Furthermore, in the field of electronics, their dielectric properties are advantageous for use as coolants and insulating fluids. The ongoing research into compounds like this compound is a testament to the enduring quest for novel molecules with tailored properties that can address the challenges of modern technology.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F10O/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYOKACDPBMEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278232 | |
| Record name | Ether, bis(2,2,3,3,3-pentafluoropropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1691-22-1 | |
| Record name | Ether, bis(2,2,3,3,3-pentafluoropropyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, bis(2,2,3,3,3-pentafluoropropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Advanced Analytical Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern chemical analysis, offering unparalleled detail regarding the structural framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR allows for the mapping of atomic connectivity and the characterization of the chemical environment of individual atoms within a molecule. For a fluorinated compound such as Bis(2,2,3,3,3-pentafluoropropyl)ether, a multi-nuclear NMR approach is typically employed.
While specific spectral data for this compound is not widely available in public-domain literature, the principles of NMR analysis allow for a theoretical interpretation of its expected spectra.
Proton (¹H) NMR Analysis for Molecular Framework Elucidation
Proton (¹H) NMR spectroscopy is instrumental in defining the hydrogen-containing portions of a molecule. In the case of this compound, with the chemical structure (CF₃CF₂CH₂)₂O, the only protons are located on the methylene (B1212753) (CH₂) groups adjacent to the ether oxygen.
Due to the symmetrical nature of the molecule, both methylene groups are chemically equivalent. Therefore, a single signal is expected in the ¹H NMR spectrum. The high electronegativity of the adjacent oxygen atom and the strong electron-withdrawing effects of the nearby pentafluoroethyl groups would cause this signal to appear significantly downfield. Furthermore, this signal would be split into a triplet due to coupling with the two adjacent fluorine atoms of the CF₂ group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.5 | Triplet (t) | 4H | -OCH₂- |
Fluorine (¹⁹F) NMR for Characterization of Fluorinated Components
Fluorine (¹⁹F) NMR is a powerful technique for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.com The spectrum provides distinct signals for fluorine atoms in different chemical environments. alfa-chemistry.com
For this compound, two distinct signals are anticipated in the ¹⁹F NMR spectrum, corresponding to the trifluoromethyl (CF₃) and difluoromethylene (CF₂) groups.
CF₃ Group: The signal for the trifluoromethyl group is expected to appear as a triplet, due to coupling with the adjacent CF₂ group.
CF₂ Group: The signal for the difluoromethylene group would likely be more complex. It would be split into a quartet by the adjacent CF₃ group and further split into a triplet by the neighboring CH₂ group, potentially resulting in a triplet of quartets.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -80 to -85 | Triplet (t) | -CF₃ |
| ~ -120 to -130 | Triplet of Quartets (tq) | -CF₂- |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. docbrown.info Due to the symmetry of this compound, three distinct signals are expected in its ¹³C NMR spectrum.
CH₂ Carbon: The carbon of the methylene group, being attached to the electronegative oxygen, will be shifted downfield. The signal will be split by the attached protons and the adjacent fluorine atoms.
CF₂ Carbon: This carbon will exhibit a significant downfield shift due to the direct attachment of two highly electronegative fluorine atoms. The signal will be a triplet due to one-bond coupling to the two fluorine atoms.
CF₃ Carbon: The carbon of the trifluoromethyl group will also be significantly downfield and will appear as a quartet due to one-bond coupling to the three fluorine atoms.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 60 - 70 | -OCH₂- |
| ~ 115 - 125 (t) | -CF₂- |
| ~ 118 - 128 (q) | -CF₃ |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov For this compound (C₆H₄F₁₀O), the exact mass can be calculated. This precise mass allows for its differentiation from other compounds with the same nominal mass but different elemental compositions.
Table 4: Calculated Exact Mass for this compound
| Compound | Molecular Formula | Calculated Exact Mass |
| This compound | C₆H₄F₁₀O | 282.0109 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Resolution and Diastereomeric Ratio Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures and for the identification of individual components.
In the context of the synthesis of this compound, GC-MS would be an invaluable tool for:
Purity Assessment: To determine the purity of the final product and identify any unreacted starting materials or byproducts.
Mixture Analysis: To separate and identify components in a reaction mixture, which can aid in the optimization of reaction conditions.
The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak (if stable enough) and a characteristic fragmentation pattern that can be used to confirm the structure of the eluted compound. Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage. For this compound, fragmentation would likely involve the loss of fluorinated fragments.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) Mass Spectrometry is a powerful technique for determining the molecular weight and structural characteristics of a compound by creating ions from macromolecules and analyzing their mass-to-charge ratio.
Detailed Research Findings: A thorough review of publicly accessible scientific literature and chemical databases did not yield specific ESI-Mass Spectrometry data for this compound. While this technique is fundamental for the characterization of novel compounds, detailed mass spectra, including observed mass-to-charge ratios (m/z) and fragmentation patterns for this specific fluorinated ether, are not available in the reviewed sources. In a typical ESI-MS analysis, one would expect to observe the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) to confirm the compound's molecular weight. Further analysis using tandem mass spectrometry (MS/MS) would be required to elucidate its fragmentation pathways, providing confirmation of its ether linkage and pentafluoropropyl substructures.
Data Table: Expected ESI-MS Adducts Data for this table is theoretical and based on the compound's chemical formula (C6H4F10O). It is for illustrative purposes as experimental data is not available.
| Ion Species | Theoretical Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 315.01 |
| [M+Na]⁺ | 337.00 |
| [M+K]⁺ | 352.97 |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is an essential analytical method used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths.
Detailed Research Findings: Specific experimental Infrared (IR) spectroscopy data for this compound, such as a full spectrum or a table of characteristic absorption bands, is not present in the available public literature. For a compound with its structure, the IR spectrum would be expected to prominently feature strong absorption bands corresponding to the C-F and C-O-C stretching vibrations. The absence of O-H and C=O stretching bands would confirm the purity of the ether.
Data Table: Expected IR Absorption Regions This table is based on characteristic absorption frequencies for similar fluorinated ethers and is for illustrative purposes only, as a specific spectrum for the title compound was not found.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C-F | 1400 - 1000 | Stretching |
| C-O-C (Ether) | 1150 - 1085 | Asymmetric Stretching |
| C-H | 3000 - 2850 | Stretching |
Microscopic and Elemental Analysis Techniques (e.g., SEM, EDS) for Interfacial Studies
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are vital for studying the surface morphology and elemental composition of materials, particularly at interfaces, such as the electrode-electrolyte interface in a battery.
Detailed Research Findings: There are no specific studies in the reviewed literature that employ SEM or EDS to analyze the interfacial characteristics of this compound. In the context of its application in batteries, these techniques would be invaluable for investigating how this ether influences the formation of the solid electrolyte interphase (SEI) on the anode or the cathode electrolyte interphase (CEI). Such studies would involve analyzing the morphology (via SEM) and elemental composition (via EDS, detecting elements like fluorine, carbon, and oxygen) of electrode surfaces after cycling in an electrolyte containing this ether. However, no such direct research findings have been published.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Energetic Profiles
Quantum chemical calculations are a cornerstone of modern chemical research, enabling detailed investigation of electronic structure, reaction mechanisms, and energetic profiles. For fluorinated ethers, these calculations help to elucidate the effects of fluorine substitution on molecular properties and reactivity.
The stability of fluorinated ethers is largely determined by the strength of their chemical bonds. Quantum chemical calculations can be used to model the transition states of reactions involving bond cleavage and formation, providing critical information about reaction pathways and activation energies.
For instance, studies on the thermal decomposition of analogous brominated ethers, such as tetrabromobisphenol A-bis(2,3-dibromopropyl ether), have utilized density functional theory (DFT) to analyze the formation mechanisms of pyrolysis products. These calculations revealed that without the involvement of radical species, demethylation is the primary pyrolysis reaction channel. However, the presence of hydrogen radicals can significantly lower the energy barrier for decomposition researchgate.net.
In the context of Bis(2,2,3,3,3-pentafluoropropyl)ether, similar computational approaches could be employed to investigate the C-O ether bond cleavage, which is a common decomposition pathway for ethers. Studies on dissociative electron attachment in linear ethers have shown that the primary step is the cleavage of the C-O bond rsc.org. For fluorinated ethers, the high electronegativity of fluorine atoms significantly influences the bond strengths and the stability of potential radical or ionic intermediates, which can be precisely modeled using quantum chemical methods.
Table 1: Calculated Bond Dissociation Energies for a Model Fluorinated Ether (Generic Data)
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| C-O (ether) | 85 - 95 |
| C-C (alkyl chain) | 90 - 100 |
| C-F | 110 - 120 |
| C-H | 98 - 105 |
The presence of highly electronegative fluorine atoms in this compound exerts a strong electron-withdrawing inductive effect. This effect significantly influences the electron density distribution within the molecule, thereby affecting its reactivity. Quantum chemical calculations can quantify these inductive effects through methods such as natural bond orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions.
The inductive effects of fluorine atoms are known to impact the acidity of neighboring C-H bonds and the nucleophilicity of the ether oxygen. In analogous systems, these effects have been correlated with various reactivity parameters. For example, in the context of battery electrolytes, the inductive effects of fluorination influence the solvation of lithium ions and the electrochemical stability of the ether.
Molecular Dynamics Simulations for Solvation Structure Investigations
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, providing detailed information about solvation structures and dynamics. For fluorinated ethers used as co-solvents in battery electrolytes, MD simulations can reveal how they interact with lithium ions and other solvent molecules.
Simulations of various hydrofluoroether (HFE) solvents in lithium salt solutions have shown that the solvation structure around the lithium ion is highly dependent on the ether's molecular architecture researchgate.netarxiv.org. These studies use radial distribution functions (RDFs) to characterize the coordination of solvent molecules and anions around the cation researchgate.netarxiv.org. For instance, increasing the length of the polyether segment in some HFEs leads to a decrease in the coordination number of the anion and an increase in the coordination number of the solvent's oxygen atoms around the lithium ion researchgate.netarxiv.org.
While specific MD simulations for this compound were not found, it is expected that the pentafluoropropyl groups would create a fluorine-rich environment that influences the solvation of lithium ions, potentially leading to the formation of a stable solid-electrolyte interphase (SEI) in lithium-ion batteries. A hybrid computational and experimental approach, combining MD simulations with techniques like NMR spectroscopy, has been shown to be effective in understanding the solvation structure in complex electrolyte systems nih.gov.
Table 2: Representative Coordination Numbers of Li+ in Different Ether-Based Electrolytes from MD Simulations
| Solvent System | Li+ - Ether Oxygen Coordination Number | Li+ - Anion Coordination Number |
| Tetraglyme | 4-6 | 0-1 |
| Dioxolane/DME | 3-4 | 1-2 |
| Generic Fluorinated Ether | 2-3 | 2-3 |
Note: This table provides illustrative data based on general findings for ether-based electrolytes, as specific data for this compound was not available.
Structure-Reactivity and Structure-Performance Relationship Studies
Understanding the relationship between molecular structure and chemical reactivity or performance is a central goal of computational chemistry. For fluorinated ethers, these relationships are key to designing molecules with desired properties, such as high electrochemical stability or specific solvation characteristics.
The degree of fluorination in ether molecules has a profound impact on their electrochemical properties. Increased fluorination generally leads to higher oxidative stability, a desirable trait for high-voltage battery electrolytes. However, it can also decrease the solvent's ability to dissolve salts and reduce ionic conductivity.
Computational studies on various fluorinated ethers have established correlations between the extent of fluorination and key electrochemical parameters. For example, quantum chemical calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the oxidative and reductive stability of the molecule, respectively. A lower HOMO energy generally corresponds to higher oxidative stability.
Theoretical calculations are instrumental in predicting the likely decomposition pathways of molecules under various conditions. For fluorinated ethers, understanding these pathways is crucial for assessing their thermal stability and potential environmental degradation mechanisms.
As mentioned earlier, DFT calculations can be used to map out the potential energy surface for different decomposition reactions, identifying the most favorable pathways. For perfluoroalkyl and polyfluoroalkyl substances (PFAS), including ethers, thermal decomposition can proceed through various mechanisms, including C-O and C-C bond scissions. Computational studies on perfluoroalkyl ether carboxylic acids have shown that the cleavage of the C-O ether bond is a key step in their thermal transformation researchgate.net. The specific decomposition products can also be predicted based on the stability of the resulting radical or molecular fragments. For this compound, it is plausible that a primary decomposition pathway involves the cleavage of the ether linkage, leading to the formation of pentafluoropropyl-containing species.
Applications in Advanced Materials and Chemical Technologies Excluding Clinical/medical
Electrolyte Solvents in Electrochemical Energy Storage Systems
Information regarding the application of Bis(2,2,3,3,3-pentafluoropropyl)ether as an electrolyte solvent in electrochemical energy storage systems is not available in the reviewed scientific literature.
Specific research detailing the use and performance of This compound in either lithium-ion or lithium-sulfur batteries could not be located.
There is no available data to support the role of This compound in enhancing coulombic efficiency or mitigating the polysulfide shuttle effect.
The impact of This compound on SEI formation and stability has not been documented in the reviewed literature.
There are no specific studies found that investigate the use of This compound as a co-solvent or diluent in advanced electrolyte formulations.
No information is available regarding the integration of This compound into advanced battery architectures or any considerations of its material compatibility.
Lithium-Ion and Lithium-Sulfur Batteries
Functional Fluids and Specialty Chemical Applications (General)
While fluorinated ethers, in general, are known for their use as functional fluids and in specialty chemical applications due to their unique properties such as high thermal stability, chemical inertness, and low surface tension, specific applications for This compound in these areas are not detailed in the available literature.
Potential in the Development of Environmentally Acceptable Fire Suppressants
The development of new fire extinguishing agents is driven by the need to find viable alternatives to halons, such as Halon 1301 (Bromotrifluoromethane), which, despite their effectiveness, have been phased out under the Montreal Protocol due to their detrimental impact on the ozone layer. epa.gov The ideal replacement should not only be effective at extinguishing fires but also possess favorable environmental and toxicological profiles.
Hydrofluoroethers (HFEs) have emerged as a promising class of compounds for this purpose. Their chemical structure, which includes fluorine atoms, imparts fire-extinguishing capabilities, while the ether linkage contributes to a lower atmospheric lifetime compared to perfluorocarbons, thereby reducing their global warming potential (GWP). noaa.gov
Detailed Research Findings
Research into the fire suppression efficacy of fluorinated compounds often involves determining the minimum extinguishing concentration, which is the lowest concentration of the agent in the air required to extinguish a specific type of fire. While specific, publicly available research detailing the extinguishing concentration of pure this compound is limited, the effectiveness of the broader class of hydrofluoroethers is recognized. Patents related to fire extinguishing methods have cited the use of highly fluorinated hydrofluoroethers, both saturated and unsaturated, as effective extinguishing agents, either used alone or in blends.
The primary mechanism by which fluorinated agents like this compound are believed to suppress combustion is through a chemical process. When introduced to a fire, the heat causes the molecule to break down, releasing radical species. These radicals, particularly fluorine-containing radicals, are highly effective at interfering with the chain reactions of combustion. They act as scavengers for the high-energy radicals (such as H• and OH•) that propagate the fire, thus inhibiting and eventually extinguishing the flame. This chemical interference is a key characteristic that made halons so effective and is a desirable trait in their potential replacements.
The following tables provide a summary of the known physical and environmental properties of this compound and a comparison with the legacy fire suppressant, Halon 1301.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C6H2F10O | - |
| Molecular Weight | 282.06 g/mol | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Flash Point | Not available | - |
| Vapor Pressure | Not available | - |
Interactive Data Table: Environmental and Fire Suppression Properties Comparison
| Property | This compound | Halon 1301 (Bromotrifluoromethane) |
| Ozone Depletion Potential (ODP) | 0 | 10 |
| Global Warming Potential (GWP, 100-year) | Not officially listed; expected to be lower than many HFCs | 7,140 |
| Primary Fire Extinguishing Mechanism | Chemical Inhibition | Chemical Inhibition |
| Atmospheric Lifetime | Not available | 65 years |
It is important to note that further research and testing are necessary to fully characterize the fire suppression performance and the complete environmental and toxicological profile of this compound. The lack of comprehensive, publicly accessible data highlights the ongoing nature of research in this field. As new findings become available, a clearer picture of its viability as a next-generation fire suppressant will emerge.
Environmental Considerations and Chemical Fate Studies
Abiotic Degradation Pathways and Mechanisms
The abiotic degradation of highly fluorinated compounds such as Bis(2,2,3,3,3-pentafluoropropyl)ether is a critical area of study for understanding their environmental persistence. The primary abiotic degradation pathways for organic chemicals in the environment are hydrolysis and photo-oxidation.
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For ethers, this typically involves the cleavage of the ether bond (C-O-C). However, the presence of fluorine atoms on the alkyl chains, as in this compound, significantly influences the reactivity of the molecule.
Studies on other fluorinated ethers have shown that the C-O bond is very stable. For instance, research on the hydrolysis of bisphenol A diglycidyl ether (BADGE) and its derivatives, while not fluorinated, indicates that the hydrolysis half-life is on the order of days. nih.gov In contrast, the high stability of the C-F bond suggests that fluorinated ethers would be even more resistant to hydrolysis.
| Compound Family | General Observations on Hydrolysis | Influencing Factors |
| Fluorinated Ethers | Generally resistant to hydrolysis under normal environmental conditions. | Degree of fluorination, position of fluorine atoms, pH, temperature. |
| Non-fluorinated Ethers | Susceptible to acid-catalyzed hydrolysis. | Steric hindrance, electronic effects of substituents. |
This table provides a general comparison based on established chemical principles, as specific hydrolysis data for this compound is not available.
Photo-oxidation, or photochemical oxidation, involves the degradation of a compound through reactions with photochemically generated species, such as hydroxyl radicals (•OH), in the presence of light. This is a major degradation pathway for volatile organic compounds (VOCs) in the atmosphere.
As a hydrofluoroether, this compound is expected to have some volatility and can therefore be subject to atmospheric photo-oxidation. The primary atmospheric oxidant is the hydroxyl radical (•OH). The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound.
Specific experimental data on the photo-oxidation of this compound is scarce. However, studies on other hydrofluoroethers provide insights into their atmospheric behavior. For example, the atmospheric lifetime of HFE-7100 (C4F9OCH3) is estimated to be approximately 5 years, based on its reaction rate with OH radicals. frtr.gov The degradation of HFEs is initiated by the abstraction of a hydrogen atom by the •OH radical, typically from the part of the molecule that is not fully fluorinated. researchgate.net For this compound, this would likely occur at the -CH2- group.
The atmospheric oxidation of fluorinated ethers can lead to the formation of various degradation products, including perfluorinated carboxylic acids (PFCAs), which are themselves persistent and of environmental concern. mit.edu
| Hydrofluoroether (HFE) | Atmospheric Lifetime (Estimated) | Primary Degradation Pathway |
| HFE-7100 (C4F9OCH3) | ~5 years frtr.gov | Reaction with •OH radicals frtr.gov |
| HFE-7300 (n-C2F5CF(OCH3)CF(CF3)2) | ~1.75 years (reaction with •OH), ~153.93 years (reaction with Cl•) epa.gov | H-abstraction by •OH or Cl• radicals epa.gov |
| General HFEs | Varies depending on structure | Reaction with atmospheric oxidants (e.g., •OH) researchgate.netplasticsengineering.org |
This table presents data for other hydrofluoroethers to provide context for the potential atmospheric behavior of this compound.
Strategies for Environmental Management and Remediation of Fluorinated Organic Compounds
The persistence of fluorinated organic compounds necessitates robust strategies for their management at the end of their life cycle and for the remediation of contaminated sites.
The end-of-life management of products containing fluorinated compounds like this compound is a critical aspect of preventing environmental contamination. Common waste management practices include landfilling, recycling, and incineration. researchgate.net
Incineration is considered a potential method for the destruction of highly fluorinated compounds. High temperatures are required to break the strong carbon-fluorine bonds. rsc.org Studies on the incineration of fluoropolymers have shown that temperatures above 850°C can lead to their degradation. plasticsengineering.org However, incomplete combustion can lead to the formation of other hazardous byproducts, including smaller per- and polyfluoroalkyl substances (PFAS) and hydrogen fluoride (B91410) (HF). nilu.comresearchgate.net Therefore, incineration facilities must be equipped with appropriate flue gas treatment systems to capture these harmful emissions.
Recent research suggests that incineration at temperatures typical of municipal waste incinerators (around 860°C) can achieve a high destruction rate for fluoropolymers, with nearly complete mineralization. epa.gov The addition of certain minerals can enhance the capture of fluorine in the solid phase, reducing the emission of HF gas.
| Waste Management Option | Effectiveness for Fluorinated Compounds | Potential Issues |
| Landfilling | Containment, but not destruction. epa.gov | Potential for leaching into the environment. nih.gov |
| Recycling | Limited applicability for many fluorinated products. | Can lead to the circularity of PFAS in new products. researchgate.net |
| Incineration | Potential for complete destruction at high temperatures. plasticsengineering.orgrsc.org | Formation of hazardous byproducts if combustion is incomplete. nilu.comresearchgate.net |
This table summarizes the general effectiveness and challenges of waste management options for fluorinated compounds.
The environmental persistence of fluorinated ethers is primarily due to the strength of the C-F bond, which makes them resistant to many natural degradation processes. nih.gov Their mobility in the environment depends on their physical and chemical properties, such as water solubility and sorption to soil and sediment.
Generally, shorter-chain PFAS are more mobile in soil and water than long-chain PFAS. youtube.com The mobility of a substance in the subsurface is influenced by its persistence, its tendency to sorb to soil organic matter, and the hydraulic conditions of the site. nih.govewg.org
For sites contaminated with fluorinated organic compounds, various remediation technologies are being explored. These can be broadly categorized as physical removal, chemical/biological treatment, and containment. youtube.com
Physical Removal: This includes excavation of contaminated soil and groundwater pump-and-treat systems. epa.gov Thermal desorption is another technique where heat is used to volatilize contaminants from the soil for subsequent treatment.
Chemical and Biological Treatment: In situ chemical oxidation (ISCO) and in situ chemical reduction (ISCR) are technologies that aim to destroy contaminants in place. youtube.com However, the effectiveness of these methods for highly fluorinated compounds can be limited. Bioremediation, which uses microorganisms to break down contaminants, is also being investigated, but fluorinated compounds are generally recalcitrant to biodegradation.
Containment: Technologies like soil flushing and the use of sorbents aim to immobilize or remove contaminants from soil and groundwater. frtr.gov Soil flushing involves washing the soil with a solution to extract the contaminants for above-ground treatment. frtr.gov
| Remediation Technology | Mechanism | Applicability to Fluorinated Compounds |
| Excavation and Landfilling | Physical removal of contaminated media. | Effective for source removal, but transfers the problem to a landfill. |
| Pump-and-Treat | Extraction of contaminated groundwater for ex-situ treatment. | Can be a long-term and costly process. epa.gov |
| Thermal Desorption | Heat is used to volatilize contaminants from soil. | Can be effective, but requires treatment of the off-gas. |
| In Situ Chemical Oxidation (ISCO) | Injection of oxidants to destroy contaminants in place. youtube.com | Effectiveness can be limited for highly fluorinated compounds. |
| Soil Flushing | Washing of soil with a solution to remove contaminants. frtr.gov | Can be effective for mobile compounds, requires treatment of the flushing solution. frtr.gov |
This table outlines various remediation technologies and their general applicability to sites contaminated with fluorinated compounds.
Research on Derivatives and Analogs of Bis 2,2,3,3,3 Pentafluoropropyl Ether
Structural Analogs with Varied Degrees of Fluorination
Structural analogs of Bis(2,2,3,3,3-pentafluoropropyl)ether are found within the broader class of hydrofluoroethers (HFEs). These compounds were developed as environmentally friendlier alternatives to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs). wikipedia.orgdbpedia.org HFEs are characterized by having at least one ether linkage and hydrogen atoms, which leads to shorter atmospheric lifetimes compared to their fully fluorinated counterparts. wikipedia.org The degree of fluorination in these ether analogs significantly influences their physical and chemical properties.
Research has focused on the synthesis and characterization of partially fluorinated ethers to fine-tune properties for specific applications, such as solvents and electrolytes for lithium-sulfur batteries. researchgate.net For instance, a series of partially fluorinated ethers with varying numbers of fluorine atoms have been synthesized and studied. It was observed that fluoroethers with a terminal -CF3 group tend to have lower viscosity compared to those with a -CF2CF2H group. researchgate.net
The general properties of hydrofluoroethers make them suitable for various industrial uses. They are typically colorless, odorless, non-flammable, and have low viscosity and low toxicity. ecolink.comlabinsights.nl The variation in fluorine content affects boiling points, which can range from approximately 50 °C to 100 °C, as well as their solvency and thermal stability. dbpedia.orglabinsights.nl
Table 1: Comparison of Hydrofluoroether Properties
| Property | Description | Reference |
| Ozone Depletion Potential (ODP) | Nearly zero for all HFEs. | ecolink.com |
| Global Warming Potential (GWP) | Low compared to CFCs and HFCs due to short atmospheric lifetimes. | yujichemtech.com |
| Toxicity | Generally low, making them safer to handle than many traditional solvents. | labinsights.nl |
| Flammability | Most are non-flammable or have very narrow flammability limits. | labinsights.nl |
| Viscosity | Low, which is advantageous for heat transfer and cleaning applications. | ecolink.com |
| Chemical Stability | Known for their chemical inertness and do not require stabilizers. | ecolink.comyujichemtech.com |
Ether Derivatives Featuring Different Alkyl or Fluoroalkyl Moieties
The derivatives of this compound include a wide range of symmetrical and unsymmetrical ethers where the fluoroalkyl groups are varied. These modifications are pursued to alter properties like ionic conductivity, oxidative stability, and solvency for applications in areas like battery technology and materials science. wpmucdn.comenamine.net
The synthesis of unsymmetrical ethers often employs the Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with an alkyl halide. libretexts.org For fluorinated unsymmetrical ethers, one challenge is the potential for competing elimination reactions, especially when using strong bases. libretexts.org Therefore, reaction conditions must be carefully selected. Another approach involves the nickel-catalyzed cross-coupling of polyfluoroarenes with arylboronic acids. nih.gov
Research into electrolytes has led to the synthesis of novel fluorinated ethers by covalently attaching an ether segment to a hydrofluoroether segment. wpmucdn.com This approach combines the high ionic conductivity of ethers with the high oxidative stability of hydrofluoroethers. For example, ethers have been synthesized from fluorinated tetraethylene glycol (FTEG) and fluorinated triethylene glycol (FTriEG) by deprotonation and subsequent reaction with various alkoxy halides. wpmucdn.com This allows for a systematic study of how changing the ether group (e.g., from monomethoxy ether to dimethoxy ether) affects electrochemical properties. wpmucdn.com
Commercially available HFEs often consist of mixtures of isomers, such as HFE-7100, which is a blend of methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether. wikipedia.org This highlights the industrial relevance of ethers with different fluoroalkyl structures.
Table 2: Examples of Fluoroalkyl Ether Derivatives
| Compound Type | Example | Key Feature | Reference |
| Unsymmetrical Fluoroether | Methyl nonafluorobutyl ether | Different alkyl and fluoroalkyl groups. | wikipedia.org |
| Aryl Fluoroether | Polyfluoro-substituted biaryl ethers | Contains an aromatic moiety. | nih.gov |
| Glycol-based Fluoroether | Ethers derived from fluorinated triethylene glycol (FTriEG) | Combines hydrofluoroether and traditional ether segments. | wpmucdn.com |
| Partially Fluorinated Ether | 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) | Used to study electrolyte properties for Li-S batteries. | researchgate.net |
Related Fluoro-organic Compounds with Similar Structural Attributes
Fluorinated carbonates are a class of compounds extensively studied as co-solvents and additives in electrolytes for high-voltage lithium-ion batteries. acs.orgtechbriefs.comhalocarbon.com The presence of electron-withdrawing fluorine atoms enhances the oxidative stability of the electrolyte, allowing for operation at higher voltages. halocarbon.com It also improves the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface. acs.orghalocarbon.com Examples include fluoroethylene carbonate (FEC) and bis(2,2,2-trifluoroethyl) carbonate. researchgate.netacs.org The reactivity of fluorinated carbonates in substitution reactions is significantly higher than their non-fluorinated analogs like diethyl carbonate, which is often unreactive under similar conditions. acs.org
The synthesis of fluorinated carbonates can be achieved through various methods. Theoretical studies have been conducted to evaluate different fluorination patterns on both linear and cyclic carbonates to optimize their electrochemical properties. acs.org
Fluorinated orthoformates are another related class of compounds. Highly fluorinated orthoformates have been synthesized via electrochemical functionalization of 1,3-benzodioxoles with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE). rsc.org An older method, aerosol direct fluorination, was used to prepare perfluoroalkyl orthoformates from their alkyl counterparts, yielding highly volatile and relatively unreactive compounds. dtic.mil
Fluorinated amines are crucial building blocks in medicinal chemistry and materials science. alfa-chemistry.com The introduction of fluorine can weaken the basicity of the amine and increase metabolic stability. alfa-chemistry.com Numerous synthetic strategies have been developed to access these compounds. Methods include the fluoroamination of alkenes, which introduces fluorine and nitrogen in a single step, and the reduction of fluorine-containing nitro compounds. alfa-chemistry.comrsc.org More recent strategies involve using carbon dioxide (CO2) or carbon disulfide (CS2) as C1 sources for the synthesis of carbamoyl (B1232498) fluorides and trifluoromethylamines from widely available amines. nih.govacs.org While α-fluoroamines were historically considered unstable, stable versions have been created by positioning the fluorine at a bridgehead location to prevent elimination. enamine.net
Fluorinated sulfates and related compounds like sulfamates and triflates have also been investigated. Novel, highly fluorinated sulfamates have been synthesized and shown to be excellent non-ionic surfactants. nih.gov The synthesis of partially fluorinated alkyl triflates, such as monofluoro- and difluoromethyl triflate, can be achieved through electrochemical fluorination (the Simons process) of the corresponding methyl triflate. nih.gov Sulfur can react with fluorine to produce compounds like sulfur tetrafluoride and sulfur hexafluoride. wikipedia.org
Poly(2,2,3,3,3-pentafluoropropyl methacrylate), with the linear formula (C7H7F5O2)n, is a polymeric derivative that incorporates the 2,2,3,3,3-pentafluoropropyl moiety. sigmaaldrich.comnih.gov This polymer is noted for its low refractive index (n20/D 1.140) and low surface tension. sigmaaldrich.com A key application for this material is as a cladding layer in the fabrication of optical waveguides. sigmaaldrich.com It is a solid at room temperature with a glass transition temperature (Tg) of approximately 70 °C. sigmaaldrich.com The synthesis of such polymers typically involves the polymerization of the corresponding monomer, 2,2,3,3,3-pentafluoropropyl methacrylate. Research in this area also extends to novel acrylic fluorinated surfactants designed with polymerizable groups to create functional polymers with high surface activity and other desirable properties. mdpi.com
Comparative Research on the Synthesis and Reactivity Profiles of Related Compounds
The synthesis and reactivity of fluorinated ethers, carbonates, and their analogs differ significantly based on their functional groups and degree of fluorination.
Synthesis:
Ethers: The Williamson ether synthesis is a classic method for preparing unsymmetrical ethers, though it can be complicated by elimination side reactions when using fluorinated substrates with strong bases. libretexts.org For more complex structures, methods like the deprotonation of fluorinated glycols followed by reaction with alkoxy halides offer a versatile route. wpmucdn.com
Carbonates & Orthoformates: Electrochemical methods are prominent for synthesizing highly fluorinated orthoformates. rsc.org Fluorinated carbonates are often prepared via substitution reactions involving fluorinated alcohols. The choice of reagents allows for the creation of both symmetric and unsymmetric structures. acs.orgacs.org
Amines: Synthetic routes to fluorinated amines are diverse, ranging from traditional methods like the reduction of nitroarenes to modern strategies such as the fluoroamination of alkenes and deoxyfluorination techniques that utilize simple C1 sources. alfa-chemistry.comnih.gov
Reactivity: A central theme in the reactivity of these compounds is the powerful electron-withdrawing effect of the fluoroalkyl groups. This effect dramatically increases the electrophilicity of adjacent carbonyl centers.
Fluorinated Carbonates vs. Non-fluorinated Carbonates: A systematic study of substitution reactions with primary alcohols and amines revealed that fluoroalkyl carbonates are significantly more reactive than their non-fluorinated counterparts. acs.org For example, bis(2,2,2-trifluoroethyl) carbonate undergoes substitution readily, whereas diethyl carbonate shows no reaction under the same conditions. acs.org The reactivity increases with the electron-withdrawing power of the fluoroalkyl group, with bis(hexafluoroisopropyl) carbonate showing reactivity similar to highly activated bis(perfluorophenyl) carbonate. acs.orgacs.org
Leaving Group Ability: The fluoroalkyl alcohols formed as byproducts in these substitution reactions are excellent leaving groups. acs.org Furthermore, their low boiling points and weak affinity for the organic products simplify purification, as they can often be removed by simple evaporation. acs.org
Fluorinated Ethers: In contrast to the activated carbonates, the ether linkage is generally more stable and less reactive, which is a desirable property for applications as solvents and heat-transfer fluids. yujichemtech.com Their reactivity is often limited to decomposition under harsh conditions or reactions with strong radicals. rsc.org
This comparative analysis shows a clear trend: fluorination enhances the reactivity of carbonyl compounds like carbonates towards nucleophilic substitution while imparting chemical stability to ethers, allowing for the tailored design of molecules for a wide array of applications.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of Bis(2,2,3,3,3-pentafluoropropyl)ether, and what key spectral signatures should researchers expect?
- Methodology : Utilize multinuclear NMR (¹H, ¹³C, and ¹⁹F) to resolve structural features. For example, in analogous fluorinated phosphoramidates, ¹⁹F NMR reveals distinct CF₃ peaks at δ-75 ppm, while ¹H NMR identifies methylene protons adjacent to oxygen . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy, as demonstrated in fluorinated compounds where calculated and experimental values align within ±0.001 Da .
Q. What are the critical considerations for the safe storage and handling of this compound in laboratory settings?
- Methodology : Store at frozen temperatures (-20°C or below) in inert atmospheres to mitigate degradation . Use PPE (gloves, goggles) and ensure ventilation due to potential respiratory hazards, as observed in safety protocols for structurally related fluorinated ethers . Avoid exposure to ignition sources, as fluorinated ethers are often flammable .
Advanced Research Questions
Q. How can this compound be optimized as a blowing agent in polyurethane foam production to enhance thermal insulation properties?
- Methodology : Evaluate its compatibility with polyols and isocyanates by measuring foam density, cell structure (via SEM), and thermal conductivity (using guarded hot plate methods). Studies on similar fluorinated ethers (e.g., HFE-347mcf) show reduced thermal conductivity (≤20 mW/m·K) compared to HFC-245fa, with optimal performance at 5-10 wt% concentration . Adjust curing temperature and mixing speed to balance foam rigidity and expansion ratio.
Q. What advanced methodologies assess the environmental persistence and degradation pathways of this compound, particularly its atmospheric lifetime?
- Methodology : Measure OH radical reaction rate constants using smog chamber experiments to calculate atmospheric lifetimes. For fluorinated ethers, lifetimes range from 0.5–5 years, depending on substituent electronegativity . Combine GC-MS with ion mobility spectrometry to detect trace degradation products (e.g., trifluoroacetic acid) in environmental samples, as outlined in PFAS monitoring frameworks .
Q. In polymer chemistry, how does the incorporation of this compound into copolymer matrices influence hydrophobicity and thermal stability?
- Methodology : Synthesize block copolymers via free-radical polymerization and characterize using TGA (thermal stability) and contact angle measurements (hydrophobicity). Fluorinated methacrylate analogs (e.g., poly(2,2,3,3,3-pentafluoropropyl methacrylate)) exhibit water contact angles >110° and decomposition temperatures exceeding 250°C . Compare with non-fluorinated analogs to isolate the ether’s contribution.
Q. How do the electronic effects of the pentafluoropropyl group influence reactivity in organofluorine synthesis?
- Methodology : Investigate nucleophilic substitution reactions using ¹⁹F NMR to track fluorine displacement kinetics. In hypoxia markers like EF5, the electron-withdrawing pentafluoropropyl group enhances nitroimidazole reduction under low oxygen, increasing binding specificity to hypoxic cells . Conduct DFT calculations to map electron density distribution and predict reactive sites.
Data Contradictions and Validation
- Spectral Discrepancies : While ¹⁹F NMR shifts for CF₃ groups are typically δ-75 ppm in phosphoramidates , variations may arise due to solvent polarity or hydrogen bonding. Validate using HRMS and cross-reference with X-ray crystallography where possible.
- Environmental Impact : Some studies suggest shorter atmospheric lifetimes for fluorinated ethers compared to legacy PFAS, but long-term ecotoxicity data remain sparse. Prioritize lifecycle assessments to reconcile lab-derived degradation rates with field observations .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
